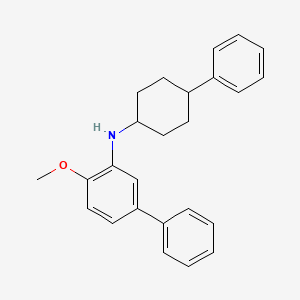
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE belongs to the arylcyclohexylamine class of compounds and has a similar chemical structure to ketamine and phencyclidine (PCP). Since its discovery, MXE has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications.
Scientific Research Applications
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been studied extensively in the research community for its potential therapeutic applications. This compound has been shown to have anxiolytic, antidepressant, and analgesic properties. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for opioid addiction.
Mechanism of Action
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine acts as a non-competitive NMDA receptor antagonist. This compound binds to the PCP site on the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in glutamate release and neuronal excitability. This compound also affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase heart rate, blood pressure, and body temperature. This compound also affects the respiratory system, causing shallow breathing and respiratory depression at high doses. This compound has been shown to have neuroprotective properties, protecting against ischemic brain injury in animal models.
Advantages and Limitations for Lab Experiments
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several advantages for lab experiments. This compound is relatively easy and inexpensive to synthesize, making it accessible for researchers. This compound has a unique pharmacological profile, making it a valuable tool for studying the NMDA receptor and the glutamate system. However, this compound has several limitations. This compound has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This compound also has the potential for abuse, making it difficult to control in laboratory settings.
Future Directions
There are several future directions for (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine research. This compound has potential as a treatment for opioid addiction, and further research is needed to explore this potential. This compound may also have potential as a treatment for depression and anxiety, and further research is needed to explore this potential. This compound may also have potential as a neuroprotective agent, and further research is needed to explore this potential. Finally, this compound may have potential as a tool for studying the NMDA receptor and the glutamate system, and further research is needed to explore this potential.
Conclusion
In conclusion, this compound is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications. This compound acts as a non-competitive NMDA receptor antagonist and affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research. This compound has the potential to be a valuable tool for studying the NMDA receptor and the glutamate system and may have potential as a treatment for opioid addiction, depression, and anxiety.
Synthesis Methods
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine can be synthesized through a two-step process. The first step involves the condensation of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-3-phenylpropanenitrile. The second step involves the reduction of the nitrile group using lithium aluminum hydride to produce this compound.
properties
IUPAC Name |
2-methoxy-5-phenyl-N-(4-phenylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-27-25-17-14-22(20-10-6-3-7-11-20)18-24(25)26-23-15-12-21(13-16-23)19-8-4-2-5-9-19/h2-11,14,17-18,21,23,26H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYUJVVXQJRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

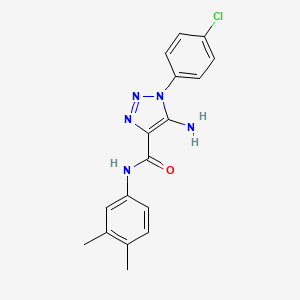
![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
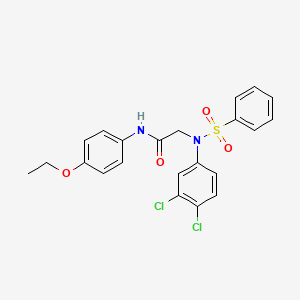
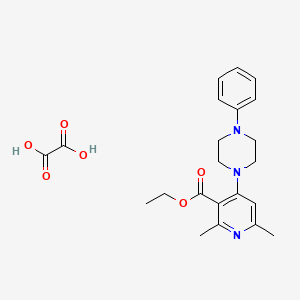
![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)


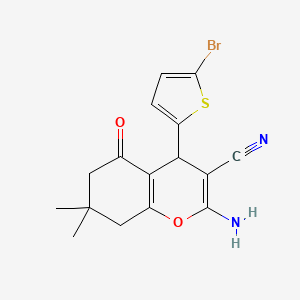
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5130914.png)
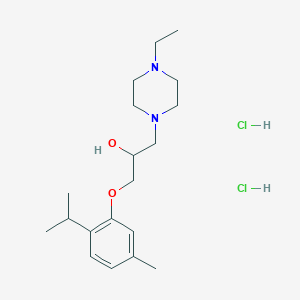
![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)